molecular formula C6H14ClNOS B13468287 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride

Cat. No.: B13468287
M. Wt: 183.70 g/mol
InChI Key: NGJHEUTVLDXDOX-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride is a chemical compound with the molecular formula C5H11NOSClH It is a derivative of thian-1-one, featuring an amino group and a methyl group attached to the thian-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride typically involves the reaction of thian-1-one with appropriate reagents to introduce the amino and methyl groups. One common method is the reductive amination of thian-1-one using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thian-1-one derivatives.

Scientific Research Applications

4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thian-1-one ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)-1lambda4-thian-1-one hydrochloride: Similar structure but with a methylamino group instead of an amino group.

    4-Amino-1lambda4-thian-1-one hydrochloride: Lacks the methyl group present in 4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl group on the thian-1-one ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14ClNOS

Molecular Weight

183.70 g/mol

IUPAC Name

4-methyl-1-oxothian-4-amine;hydrochloride

InChI

InChI=1S/C6H13NOS.ClH/c1-6(7)2-4-9(8)5-3-6;/h2-5,7H2,1H3;1H

InChI Key

NGJHEUTVLDXDOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)CC1)N.Cl

Origin of Product

United States

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